Cas no 6636-22-2 (O-Acetyl-L-tyrosine)
O-Acetyl-L-tyrosine Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
- H-Tyr(Ac)-OH
- L-Tyrosine, O-acetyl-
- O-ACETYL-L-TYROSINE
- NSC 16556
- O-acetyltyrosine
- QBFQXAKABOKEHT-JTQLQIEISA-N
- KM1011
- 4419AH
- AK129310
- AX8145921
- ST24036096
- ST51007261
- (2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid
- (2S)-3-[4-(ACETYLOXY)PHENYL]-2-AMINOPROPANOIC ACID
- o-Acetyl-L-tyrosine (H-L-Tyr(Ac)-OH)
- SCHEMBL450849
- AKOS016014394
- A11594
- MFCD01075700
- CS-0331440
- AS-81631
- 6636-22-2
- (2S)-3-[4-(Acetyloxy)phenyl]-2-aminopropanoic Acid; (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic Acid; (S)-3-(4-Acetoxyphenyl)-2-aminopropanoicacid; NSC 16556; O-Acetyltyrosine;
- O-Acetyl-L-tyrosine
-
- MDL: MFCD01075700
- Inchi: 1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
- InChI Key: QBFQXAKABOKEHT-JTQLQIEISA-N
- SMILES: O(C(C([H])([H])[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
Computed Properties
- Exact Mass: 223.08400
- Monoisotopic Mass: 223.084458
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 89.6
Experimental Properties
- Density: 1.275±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 213-215 ºC (ethanol, 50% )
- Boiling Point: 385.8°C at 760 mmHg
- Flash Point: 187.1°C
- Refractive Index: 1.562
- Solubility: Slightly soluble (17 g/l) (25 º C),
- PSA: 89.62000
- LogP: 1.26660
O-Acetyl-L-tyrosine Security Information
- Safety Instruction: S22-S24/25
- Storage Condition:Store at 0-5 ° C
- Safety Term:S22;S24/25
O-Acetyl-L-tyrosine Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
O-Acetyl-L-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192468-10mg |
O-Acetyl-L-tyrosine |
6636-22-2 | 10mg |
$ 45.00 | 2021-05-07 | ||
| TRC | A192468-50mg |
O-Acetyl-L-tyrosine |
6636-22-2 | 50mg |
$ 60.00 | 2021-05-07 | ||
| TRC | A192468-100mg |
O-Acetyl-L-tyrosine |
6636-22-2 | 100mg |
$ 75.00 | 2021-05-07 | ||
| Chemenu | CM276412-100g |
H-Tyr(Ac)-OH |
6636-22-2 | 95% | 100g |
$281 | 2021-06-09 | |
| Chemenu | CM276412-500g |
H-Tyr(Ac)-OH |
6636-22-2 | 95% | 500g |
$916 | 2021-06-09 | |
| abcr | AB494707-1 g |
o-Acetyl-L-tyrosine |
6636-22-2 | 1g |
€123.70 | 2022-06-09 | ||
| abcr | AB494707-5 g |
o-Acetyl-L-tyrosine |
6636-22-2 | 5g |
€401.00 | 2022-06-09 | ||
| abcr | AB494707-25 g |
o-Acetyl-L-tyrosine |
6636-22-2 | 25g |
€1,308.80 | 2022-06-09 | ||
| TRC | A192468-250mg |
O-Acetyl-L-tyrosine |
6636-22-2 | 250mg |
$ 69.00 | 2023-09-09 | ||
| TRC | A192468-500mg |
O-Acetyl-L-tyrosine |
6636-22-2 | 500mg |
$ 115.00 | 2023-09-09 |
O-Acetyl-L-tyrosine Suppliers
Additional information on O-Acetyl-L-tyrosine
Professional Introduction to O-Acetyl-L-Tyrosine (CAS No. 6636-22-2)
O-Acetyl-L-tyrosine, a derivative of the essential amino acid L-tyrosine, is a compound of significant interest in the field of biochemical research and pharmaceutical development. The chemical structure of O-Acetyl-L-tyrosine (CAS No. 6636-22-2) features an acetyl group attached to the hydroxyl group of L-tyrosine, which imparts unique biochemical properties and functionalities. This compound has garnered attention for its potential applications in various biological processes, including enzyme regulation, neurotransmitter synthesis, and metabolic pathways.
The synthesis and characterization of O-Acetyl-L-tyrosine involve advanced techniques in organic chemistry and spectroscopic analysis. The compound's purity and stability are critical factors that determine its efficacy in biological systems. Recent advancements in synthetic methodologies have enabled the production of high-purity O-Acetyl-L-tyrosine, facilitating its use in sensitive experimental conditions.
In the realm of biochemical research, O-Acetyl-L-tyrosine has been investigated for its role in modulating various enzymatic activities. For instance, studies have shown that it can influence the activity of tyrosine kinases, which are pivotal in signal transduction pathways. The acetylation of tyrosine residues on proteins is a well-documented post-translational modification that regulates protein function. O-Acetyl-L-tyrosine serves as a precursor for such modifications, making it a valuable tool in studying protein phosphorylation and dephosphorylation mechanisms.
Moreover, O-Acetyl-L-tyrosine has been explored for its potential in enhancing cognitive functions. Research indicates that it may support the synthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for brain health and mental performance. The acetylated form of tyrosine may offer advantages over its unmodified counterpart by improving bioavailability and metabolic stability. These findings have sparked interest in developing O-Acetyl-L-tyrosine-based supplements for cognitive enhancement.
The pharmaceutical industry has also shown keen interest in O-Acetyl-L-tyrosine due to its potential applications in drug development. Its structural similarity to natural amino acids makes it a suitable candidate for use as an intermediate in the synthesis of bioactive molecules. Additionally, the acetylated group on tyrosine can enhance the solubility and pharmacokinetic properties of drug candidates, thereby improving their therapeutic efficacy.
Recent studies have highlighted the role of O-Acetyl-L-tyrosine in metabolic pathways associated with energy homeostasis. The compound has been found to influence the activity of key enzymes involved in glucose metabolism and lipid synthesis. These findings suggest that O-Acetyl-L-tyrosine could be a valuable therapeutic agent for managing metabolic disorders such as diabetes and obesity.
In conclusion, O-Acetyl-L-tyrosine (CAS No. 6636-22-2) is a multifaceted compound with significant implications in biochemical research and pharmaceutical applications. Its unique structural features and biological activities make it a promising candidate for further exploration in various fields. As research continues to uncover new insights into the functions of acetylated tyrosine derivatives, the potential applications of this compound are expected to expand, offering novel therapeutic possibilities.
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